
16-Glucuronide d'estriol
Vue d'ensemble
Description
16-Glucuronide-estriol (16-GE) is a naturally occurring steroid hormone found in the human body. It is a metabolite of estriol, a hormone produced by the placenta during pregnancy and is the primary form of estriol in the urine of pregnant women. 16-GE has been studied extensively for its potential therapeutic effects in the treatment of various medical conditions, including inflammatory diseases, endocrine disorders, and even cancer.
Applications De Recherche Scientifique
Surveillance de la fonction ovarienne
L'estriol-16-glucuronide (E3-16G) est un stéroïde dérivé de l'estradiol ovarien par hydroxylation hépatique et conjugaison. Il a été proposé comme métabolite urinaire alternatif au glucuronide d'estrone pour la surveillance de la fonction ovarienne {svg_1}. Le métabolisme de l'estradiol produit trois glucuronides d'estriol, l'un conjugué en position 3, l'autre en position 17 et le troisième en position 16 {svg_2}.
Test de grossesse
L'estriol-16-glucuronide est présent dans les échantillons d'urine des sujets enceintes {svg_3}. Par conséquent, il peut être utilisé dans les tests de grossesse. Les niveaux de ce composé peuvent fournir des informations précieuses sur la santé et le progrès de la grossesse {svg_4}.
Détection par résonance plasmonique de surface
Un immunoessai quantitatif rapide pour l'estriol-16-glucuronide par détection par résonance plasmonique de surface (SPR) a été développé {svg_5}. Cet essai peut être effectué rapidement, donnant des résultats en deux minutes {svg_6}. Il peut être effectué directement sur tous les échantillons d'urine sans prétraitement complexe de l'échantillon {svg_7}.
Immunoessais en flux latéral
L'estriol-16-glucuronide a été utilisé dans le développement d'immunoessais en flux latéral {svg_8}. Un test de bandelette en flux latéral à une étape a été développé en utilisant les mêmes conjugués d'anticorps polyclonaux nanorésine et les conjugués d'estriol-16-glucuronide de sérum albumine bovine comme agent de capture {svg_9}.
Développement de biosenseurs
L'estriol-16-glucuronide a été utilisé dans le développement de biosenseurs {svg_10}. Un conjugué d'estriol-16-glucuronide-ovalbumine avec un oligoéthylène glycol (OEG) comme lieur a été utilisé pour immobiliser le stéroïde sur la surface de la puce de biosenseur {svg_11}.
Recherche en endocrinologie
L'estriol-16-glucuronide est un composé précieux dans la recherche en endocrinologie {svg_12}. Sa présence et ses niveaux dans l'organisme peuvent fournir des informations sur l'équilibre et la fonction hormonaux {svg_13}.
Mécanisme D'action
Target of Action
16-Glucuronide-Estriol, also known as Estriol glucuronide (E3G), is a natural, steroidal estrogen and the glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various tissues, including the mammary gland . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
16-Glucuronide-Estriol binds to estrogen receptors, triggering a series of cellular responses. Importantly, estrogen glucuronides can be deglucuronidated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme . As a result, 16-Glucuronide-Estriol has estrogenic activity via conversion into estrogens .
Pharmacokinetics
The pharmacokinetics of 16-Glucuronide-Estriol involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily found in the urine of pregnant women as a reversibly formed metabolite of estriol
Result of Action
The action of 16-Glucuronide-Estriol results in the modulation of estrogen-responsive physiological processes. By converting into active estrogens, it can influence various cellular and molecular processes, including cell proliferation, differentiation, and apoptosis. These effects are particularly significant in tissues that express estrogen receptors, such as the mammary gland .
Action Environment
The action of 16-Glucuronide-Estriol can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can enhance its conversion into active estrogens . Additionally, factors such as pH, temperature, and the presence of other metabolites can potentially influence its stability, action, and efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
16-Glucuronide-estriol is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is β-glucuronidase, which is responsible for deglucuronidating 16-Glucuronide-estriol into free estriol. This interaction occurs in tissues that express β-glucuronidase, such as the mammary gland. The deglucuronidation process allows 16-Glucuronide-estriol to exert its estrogenic activity by converting into estriol .
Cellular Effects
16-Glucuronide-estriol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of estrogen-responsive genes, thereby modulating cellular functions. In particular, 16-Glucuronide-estriol can bind to estrogen receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . This compound also impacts cellular metabolism by influencing the synthesis and degradation of other biomolecules.
Molecular Mechanism
The molecular mechanism of 16-Glucuronide-estriol involves its binding interactions with estrogen receptors. Upon deglucuronidation by β-glucuronidase, the free estriol binds to estrogen receptors, initiating a cascade of molecular events. This binding leads to the activation or inhibition of specific genes, depending on the cellular context. Additionally, 16-Glucuronide-estriol can modulate enzyme activity, either by inhibiting or activating enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16-Glucuronide-estriol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to 16-Glucuronide-estriol has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 16-Glucuronide-estriol vary with different dosages in animal models. At low doses, it has been shown to exert beneficial estrogenic effects, such as promoting cell growth and differentiation. At high doses, 16-Glucuronide-estriol can cause toxic or adverse effects, including disruptions in hormonal balance and metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
16-Glucuronide-estriol is involved in the steroid hormone biosynthesis pathway. It is synthesized from estriol through the action of glucuronosyltransferase enzymes, which add a glucuronic acid moiety to estriol. This conjugation increases the solubility of estriol, facilitating its excretion in urine. The metabolic pathway of 16-Glucuronide-estriol also involves its conversion back to estriol by β-glucuronidase, allowing it to participate in estrogenic activities .
Transport and Distribution
The transport and distribution of 16-Glucuronide-estriol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its movement into and out of cells. Once inside the cell, 16-Glucuronide-estriol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
16-Glucuronide-estriol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing 16-Glucuronide-estriol to specific organelles, where it can exert its biological effects .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGGFDZJFIDPU-JRSYHJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939935 | |
| Record name | Estriol 16-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estriol-16-Glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1852-50-2 | |
| Record name | Estriol 16-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol-16alpha-(beta-D-glucuronide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 16-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol 16alpha -(beta -D-glucuronide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estriol-16-Glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






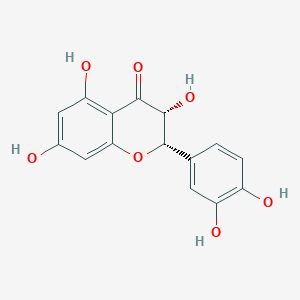
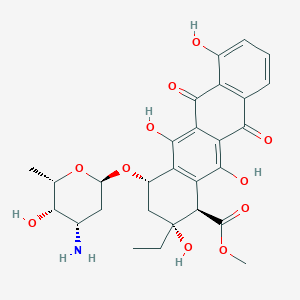


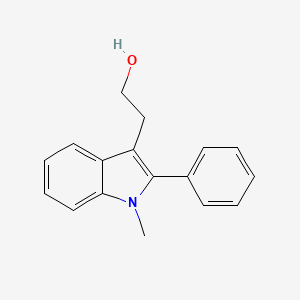
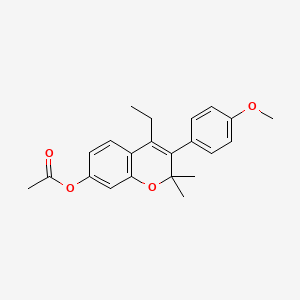

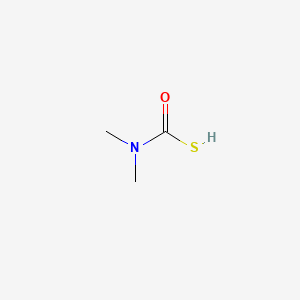


![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)